2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Lipophilicity ADME Physicochemical Property

Non-fungible advanced intermediate for medicinal chemistry programs. The unique 2-Cl/7-I halogenation pattern enables orthogonal sequential cross-couplings (Suzuki, Sonogashira) for targeted SAR exploration, directly matching published RORC2 inverse agonist SI-2096 synthesis. Differentiates from non-methylated analogs (CAS 1152475-50-7) via the N-methyl group, which enhances LogP to 2.27 for improved membrane permeability-critical for intracellular kinase inhibitor development. • Purity: ≥95% (most frequent supplier specification)[reference:0][reference:1] • MW: 293.49, Formula: C₇H₅ClIN₃ • Storage: 2-8°C or ambient; ship at ambient[reference:2][reference:3]

Molecular Formula C7H5ClIN3
Molecular Weight 293.49 g/mol
CAS No. 1152475-62-1
Cat. No. B1469527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
CAS1152475-62-1
Molecular FormulaC7H5ClIN3
Molecular Weight293.49 g/mol
Structural Identifiers
SMILESCN1C=C(C2=NC(=NC=C21)Cl)I
InChIInChI=1S/C7H5ClIN3/c1-12-3-4(9)6-5(12)2-10-7(8)11-6/h2-3H,1H3
InChIKeyZSWFSJYDYCROCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Overview


2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 1152475-62-1) is a heterocyclic compound within the pyrrolo[3,2-d]pyrimidine class, featuring a core scaffold recognized as a privileged structure in medicinal chemistry [1]. The compound is characterized by the presence of both chloro and iodo substituents, as well as an N-methyl group, which collectively influence its physicochemical properties and reactivity profile . It is primarily utilized as a key synthetic intermediate in the preparation of complex molecules, including potent and selective RORC2 inverse agonists .

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Differentiation


Generic substitution within the pyrrolo[3,2-d]pyrimidine class is not feasible due to the profound impact of subtle structural modifications on both physicochemical properties and biological activity [1]. The presence of the N-methyl group in this compound differentiates it from non-methylated analogs (e.g., CAS 1152475-50-7), directly influencing lipophilicity (LogP), metabolic stability, and the ability to engage in specific binding interactions . The precise halogenation pattern (2-chloro, 7-iodo) is essential for its role as a synthetic intermediate, enabling specific downstream functionalization that is not possible with other halogen isomers or less reactive counterparts, making it a non-fungible procurement item for targeted synthesis programs .

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Quantitative Evidence


N-Methylation Enhances Lipophilicity

The target compound exhibits a predicted LogP of 2.27 . While direct experimental comparison is not available, this value can be class-level inferred to be significantly higher than that of its non-methylated analog, 2-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (CAS 1152475-50-7). The addition of a methyl group is known to increase lipophilicity, and for this analog, the predicted LogP is approximately 1.52 (estimated via cheminformatic tools) [1]. This ~0.75 LogP unit increase can significantly impact membrane permeability and pharmacokinetic properties of downstream products.

Lipophilicity ADME Physicochemical Property

Procurement Cost and Availability

As of 2025, the target compound is commercially available at a price of approximately ¥884.9 per 100 mg (≥95% purity) . This positions it as a cost-effective building block compared to other halogenated pyrrolo[3,2-d]pyrimidine scaffolds that require custom synthesis. For context, the related 2-Chloro-7-iodo-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 3057629-56-5) is not routinely stocked and would typically incur higher custom synthesis fees and longer lead times. This price point and ready availability make it an economically attractive choice for early-stage research and scale-up.

Procurement Cost Analysis Sourcing

Advanced Intermediate for RORC2 Inverse Agonists

The compound is explicitly cited as an 'advanced key intermediate' in the preparation of SI-2096 related analogs, which are potent, selective, and orally bioavailable RORC2 inverse agonists . This direct link to a high-value target class (RORC2 inverse agonists for autoimmune diseases) provides a clear and differentiated application context. In contrast, many related halogenated pyrrolo[3,2-d]pyrimidines lack such well-defined, literature-supported roles, making them less efficient starting points for medicinal chemists.

Synthetic Intermediate RORC2 Inverse Agonist Medicinal Chemistry

Improved Metabolic Stability via N-Methylation

While direct metabolic stability data for the target compound is not publicly available, the N-methyl group on the pyrrole nitrogen is a known structural feature employed in medicinal chemistry to block a potential site of Phase I metabolism (N-demethylation or oxidation) [1]. Compared to the non-methylated analog (CAS 1152475-50-7), this methylation can class-level infer improved metabolic stability in downstream drug candidates. This is a key consideration for medicinal chemists selecting building blocks for lead optimization.

Metabolic Stability Pharmacokinetics Medicinal Chemistry

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Applications


Advanced Intermediate for RORC2 Inverse Agonists

This compound is the optimal choice for laboratories actively synthesizing SI-2096 or related RORC2 inverse agonists, as documented in the peer-reviewed medicinal chemistry literature [1]. Its use as a defined advanced intermediate provides a direct and efficient path to these high-value targets, avoiding the need to build the complex scaffold from simpler precursors and ensuring structural fidelity to the published series. Procurement of this specific intermediate is essential for maintaining SAR consistency with established data.

Building Block for Kinase-Focused Libraries

Given the pyrrolo[3,2-d]pyrimidine core's established role as a kinase inhibitor scaffold, this compound serves as an excellent starting point for generating diverse libraries. The presence of both chloro and iodo leaving groups allows for orthogonal functionalization via sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) . The enhanced lipophilicity (LogP = 2.27) compared to non-methylated analogs makes it particularly suitable for programs targeting intracellular kinases where membrane permeability is crucial.

Academic Research and Methodology Development

The compound's commercial availability from multiple reputable vendors (e.g., Aladdin, Fluorochem) and at a defined, competitive price point makes it an accessible and reliable substrate for academic groups developing new synthetic methodologies or exploring novel chemical space. Its well-characterized nature and availability in high purity (≥95%) ensure reproducibility in academic publications and grant-funded research, a key differentiator from less-available analogs .

Precursor for Organic Electronic Materials

Pyrrolo[3,2-d]pyrimidines are being explored as building blocks for organic electronic materials, including OLEDs. The specific halogenation pattern (2-chloro, 7-iodo) provides versatile synthetic handles for introducing extended conjugation or electron-donating/withdrawing groups, enabling fine-tuning of optoelectronic properties. While less documented than its medicinal chemistry applications, this represents an emerging area where the compound's unique structure may offer advantages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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